 
                            6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol, with the CAS number 1223762-87-5, is a complex organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of organic chemicals characterized by intricate structures that exhibit diverse chemical properties and reactivity. The molecular formula for this compound is , and it has a molecular weight of 419.5 g/mol .
This compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information about its structure, properties, and potential applications in research . It is classified under pyrimidines due to its structural features, which include a pyrimidine ring substituted with various functional groups.
The synthesis of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol typically involves multi-step organic reactions. The general synthetic approach may include:
The synthetic pathways often require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the target compound. Techniques like chromatography are typically employed for purification.
The molecular structure of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol features a pyrimidine ring with various substituents:
The compound's structural data can be represented using various formats:
InChI=1S/C23H21N3O3S/c1-14-6-4-8-17(10-14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)16-7-5-9-18(11-16)28-3/h4-12H,13H2,1-3H3,(H,25,26,27)This data helps in identifying the compound in databases and facilitates computational studies.
The chemical reactivity of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol can include:
Reactions often require specific catalysts or reagents to facilitate transformations while minimizing side products. Reaction conditions such as pH and temperature play a significant role in determining the outcome.
The mechanism of action for this compound, particularly in biological systems, is not fully elucidated but may involve:
Research suggests that compounds with similar structures often exhibit significant biological activities, making them candidates for further pharmacological studies .
While specific physical properties such as density and boiling point are not readily available for this compound, general trends can be inferred based on its molecular weight and structure:
The chemical properties include:
6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol has potential applications in:
This compound's unique structure makes it a valuable subject for ongoing research into its therapeutic potentials and mechanisms of action in biological systems .
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1